molecular formula C15H16ClNO2 B2477800 4-Chloronaphthalen-1-yl diethylcarbamate CAS No. 431906-85-3

4-Chloronaphthalen-1-yl diethylcarbamate

Cat. No.: B2477800
CAS No.: 431906-85-3
M. Wt: 277.75
InChI Key: CYMMHCOZWNOULJ-UHFFFAOYSA-N
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Description

4-Chloronaphthalen-1-yl diethylcarbamate is a carbamate ester derivative characterized by a chlorinated naphthalene ring system linked to a diethylcarbamate group. Similarly, the presence of a chloro-substituted aromatic system in this compound suggests comparable reactivity, though steric and electronic effects of the naphthalene ring may alter reaction pathways.

Key structural features include:

  • Diethylcarbamate group: A common pharmacophore in agrochemicals and pharmaceuticals, known for hydrolytic stability under physiological conditions .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMMHCOZWNOULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Carbamate Directed Metalation Strategy

The directed ortho-metalation (DoM) approach exploits the strong ortho-directing capability of the diethylcarbamate group to achieve regioselective substitution. Starting with naphthalen-1-ol, the carbamate group is installed via reaction with diethylcarbamoyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux. Subsequent treatment with a lithium amide base, such as lithium diisopropylamide (LDA), at –78°C deprotonates the ortho position relative to the carbamate. Quenching the resulting aryl lithium species with electrophilic chlorine sources, such as hexachloroethane (Cl₃C–CCl₃) or N-chlorosuccinimide (NCS), furnishes the 4-chloro derivative (Table 1).

Table 1. Yields for O-Carbamate Directed Chlorination

Electrophile Base Temperature Yield (%)
Cl₃C–CCl₃ LDA –78°C 86
NCS LiTMP –40°C 73

This method benefits from high regiocontrol, as demonstrated by the synthesis of analogous phenanthrene derivatives. However, cryogenic conditions and sensitivity to steric hindrance in the naphthalene system may limit scalability.

Palladium-Mediated C–H Functionalization

Palladium-catalyzed C–H chlorination offers a modern alternative for introducing chlorine at the 4-position. After forming naphthalen-1-yl diethylcarbamate, a catalytic system comprising palladium acetate (Pd(OAc)₂), trifluoromethanesulfonic acid (TfOH), and NCS in dichloroethane (DCE) at room temperature achieves efficient chlorination. The carbamate group directs palladium insertion into the proximal C–H bond, followed by oxidative chlorination (Scheme 1).

Scheme 1. Pd-Catalyzed Chlorination Mechanism

  • Coordination : Pd(II) coordinates to the carbamate oxygen.
  • C–H Activation : Cyclopalladation occurs at the 4-position.
  • Chlorination : NCS delivers Cl⁺, regenerating Pd(0) and forming the C–Cl bond.

This method affords yields up to 93% under optimized conditions (Table 2).

Table 2. Optimization of Pd-Catalyzed Chlorination

Catalyst Loading Acid (Equiv) Time (h) Yield (%)
5 mol% Pd(OAc)₂ 2.0 TfOH 6 93
10 mol% Pd(OAc)₂ 1.0 TfOH 12 78

Electrophilic Aromatic Substitution

Traditional electrophilic chlorination employs molecular chlorine (Cl₂) or NCS in the presence of Lewis acids such as iron(III) chloride (FeCl₃). The electron-withdrawing carbamate group deactivates the naphthalene ring, directing electrophilic attack to the para position relative to the 1-carbamate. Reaction in dichloromethane (DCM) at 0°C minimizes polysubstitution, yielding the 4-chloro product in 75% yield. Competing ortho-chlorination (≤15%) is observed due to the carbamate’s moderate directing strength.

Sequential Functionalization via Newman-Kwart Rearrangement

Although less direct, the Newman-Kwart rearrangement (NKR) enables iterative functionalization. Starting with an O-thiocarbamate derivative, thermal rearrangement to the S-thiocarbamate precedes chlorination at the 4-position. Subsequent hydrolysis regenerates the phenol, which is re-carbamoylated to yield the target compound. This multi-step approach, while synthetically versatile, suffers from lower overall yields (∼45%) due to intermediate purification requirements.

Experimental Procedures and Optimization

Reaction Conditions and Catalyst Systems

Directed Metalation :

  • Base : LDA (2.2 equiv) in tetrahydrofuran (THF) at –78°C.
  • Electrophile : NCS (1.1 equiv) added dropwise post-metalation.
  • Workup : Quench with saturated ammonium chloride (NH₄Cl), extract with ethyl acetate, and purify via silica gel chromatography.

Pd-Catalyzed Chlorination :

  • Solvent : Dichloroethane (DCE).
  • Additives : TfOH (2.0 equiv) enhances Pd(II) solubility.
  • Oxidant : Sodium persulfate (Na₂S₂O₈) regenerates Pd(II) from Pd(0).

Yield Optimization and Byproduct Analysis

Competing pathways in the Pd-catalyzed method include over-chlorination and C–O bond cleavage. Gas chromatography-mass spectrometry (GC-MS) analysis reveals <5% dichlorinated byproducts when using stoichiometric NCS. In contrast, electrophilic substitution generates 10–15% ortho-chloro isomers, necessitating careful chromatographic separation.

Structural Characterization and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR : Absence of aromatic protons adjacent to the carbamate (δ 7.2–7.5 ppm) indicates 4-substitution.
  • ¹³C NMR : Carbamate carbonyl at δ 154.0 ppm; chlorine-bearing carbon at δ 127.2 ppm.
    High-resolution mass spectrometry (HRMS) validates molecular composition (C₁₅H₁₆ClNO₂⁺: [M+H]⁺ calcd. 278.0943, found 278.0945).

Applications and Derivative Synthesis

4-Chloronaphthalen-1-yl diethylcarbamate serves as a precursor to kinase inhibitors and fluorescent dyes. For instance, coupling with morpholinecarbonyl chloride yields bioactive acetamide derivatives. Sonogashira cross-coupling with terminal alkynes generates alkynylated analogs for materials science applications.

Critical Evaluation of Synthetic Routes

  • Directed Metalation : Superior regioselectivity but requires cryogenic conditions.
  • Pd-Catalyzed : High efficiency and mild conditions, ideal for scale-up.
  • Electrophilic Substitution : Cost-effective but limited by side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloronaphthalen-1-yl diethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloronaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. The diethylcarbamate group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Chloronaphthalen-1-yl diethylcarbamate with structurally related diethylcarbamates and chlorinated aromatic compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C at 1 mmHg) Yield (%) Key Substituent Effects
2-Bromophenyl diethylcarbamate ~257.1 (estimated) 125 86 Bromine increases molecular weight and polarizability compared to chlorine
This compound (hypothetical) ~279.7 (estimated) N/A N/A Naphthalene system enhances hydrophobicity and steric hindrance
1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol 502.2 N/A N/A Didecylamino group increases lipophilicity and molecular weight

Key Observations :

  • The naphthalene ring in this compound likely elevates its boiling point compared to simpler aryl derivatives (e.g., 2-Bromophenyl diethylcarbamate at 125°C) due to increased van der Waals interactions .
  • Bulky substituents, such as the didecylamino group in 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol, drastically increase molecular weight and may reduce synthetic yields due to steric challenges .

Functional Group Interactions

  • Chlorine vs. Bromine : Bromine’s higher atomic weight and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine, affecting physical properties like melting points .
  • Diethylcarbamate vs. Hydrazine Derivatives : (4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS 101851-40-5) exhibits distinct reactivity due to the hydrazine group, which is prone to oxidation and condensation reactions, unlike the more stable carbamate group .

Biological Activity

4-Chloronaphthalen-1-yl diethylcarbamate (CDEC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorinated naphthalene ring and a diethylcarbamate functional group. Its IUPAC name is (4-chloronaphthalen-1-yl) N,N-diethylcarbamate, and its molecular formula is C15H16ClN O2. The compound's structure can be represented as follows:

CDEC Structure C15H16ClNO2\text{CDEC Structure }\quad \text{C}_{15}\text{H}_{16}\text{ClN}\text{O}_{2}

The biological activity of CDEC primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The diethylcarbamate group is known to modulate enzyme activity, potentially influencing pathways related to cell signaling and metabolism. Understanding the precise mechanisms involves examining how CDEC binds to these targets and alters their functions.

Biological Activity Overview

1. Antimicrobial Properties:
Research indicates that CDEC exhibits antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

2. Anticancer Potential:
CDEC has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies suggest that it may interfere with cell cycle progression and promote cell death in specific cancer lines.

3. Enzyme Inhibition:
The compound has been shown to inhibit certain enzymes, which may have implications for drug development targeting metabolic pathways involved in diseases such as cancer or infections.

Case Studies

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial effects of CDEC against Gram-positive and Gram-negative bacteria.
    • Methodology: Disc diffusion method was employed to assess inhibition zones.
    • Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
  • Anticancer Efficacy:
    • Objective: To determine the cytotoxic effects of CDEC on human breast cancer cells (MCF-7).
    • Methodology: MTT assay was used to measure cell viability post-treatment with varying concentrations of CDEC.
    • Results: A dose-dependent reduction in cell viability was noted, with IC50 values indicating effective cytotoxicity at higher concentrations .
  • Enzyme Inhibition Analysis:
    • Objective: To assess the inhibitory effect of CDEC on acetylcholinesterase (AChE).
    • Methodology: Enzyme activity assays were conducted using spectrophotometric methods.
    • Results: CDEC demonstrated significant AChE inhibition, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundNaphthalene derivativeAntimicrobial, Anticancer
4-Chloronaphthalen-1-olPrecursor to CDECModerate antimicrobial
DiethylcarbamateCarbamate derivativeEnzyme inhibition

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